molecular formula C10H11BrN2S B12541214 2-Amino-3-benzyl-1,3-thiazol-3-ium bromide CAS No. 652152-20-0

2-Amino-3-benzyl-1,3-thiazol-3-ium bromide

Cat. No.: B12541214
CAS No.: 652152-20-0
M. Wt: 271.18 g/mol
InChI Key: MPQXAVJUINLZBB-UHFFFAOYSA-N
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Description

2-Amino-3-benzyl-1,3-thiazol-3-ium bromide is an organic bromide salt featuring a thiazole core, a privileged scaffold in medicinal chemistry. The thiazole ring is a biologically active heterocycle of significant interest in drug discovery and development, found in more than 18 FDA-approved drugs . Its derivatives demonstrate a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antifungal properties . Researchers value this compound and its structural analogs for their potential as multitargeted therapeutic agents, particularly in oncology, where similar thiazole and thiadiazine derivatives have shown potent antiproliferative activity against various cancer cell lines . The compound serves as a key synthetic intermediate. It can be utilized in constructing more complex heterocyclic systems and for preparing functionalized materials. The bromide counter-ion and the charged nature of the thiazol-3-ium ring can influence the compound's solubility and crystallinity, facilitating its isolation and characterization in synthetic workflows. As part of our commitment to the research community, this compound is provided with detailed structural information. It is intended for use in laboratory research as a building block, a reference standard, or for biological screening. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet prior to use.

Properties

CAS No.

652152-20-0

Molecular Formula

C10H11BrN2S

Molecular Weight

271.18 g/mol

IUPAC Name

3-benzyl-1,3-thiazol-3-ium-2-amine;bromide

InChI

InChI=1S/C10H10N2S.BrH/c11-10-12(6-7-13-10)8-9-4-2-1-3-5-9;/h1-7,11H,8H2;1H

InChI Key

MPQXAVJUINLZBB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C[N+]2=C(SC=C2)N.[Br-]

Origin of Product

United States

Preparation Methods

Key Reaction Steps

  • Substrate Preparation : Arylthiourea (e.g., phenylthiourea) is dissolved in concentrated sulfuric acid (95–100%).
  • Oxidation : Bromine (Br₂) is added as a catalytic agent (0.1–1.0 mol% relative to substrate).
  • Cyclization : Heating at 30–100°C induces oxidative ring closure to form the thiazolium sulfate salt.
  • Workup : The salt is precipitated with ice, neutralized with aqueous ammonia, and purified.

Example Yield : Phenylthiourea yields 95% of the sulfate salt, which is subsequently converted to the bromide.

Table 1: Reaction Conditions for Oxidative Ring Closure

Parameter Range/Value Source
Sulfuric Acid Conc. 95–100%
Temperature 30–100°C
Bromine Catalyst 0.1–1.0 mol%
Reaction Time 30 mins – 2 hrs
Yield (Sulfate Salt) 85–95%

Quaternization and Nucleophilic Substitution

For 3-benzyl-1,3-thiazol-3-ium bromide derivatives, quaternization of pyridinium salts with benzyl halides or CH-acids is employed.

Mechanistic Pathway

  • Quaternization : A pyridinium salt reacts with benzyl bromide under solvent-free or polar aprotic conditions.
  • Nucleophilic Attack : A CH-acid (e.g., acetonitrile derivative) substitutes at the C-2 position to form the thiazolium ring.
  • Salt Formation : Bromide counterions are introduced via ion exchange or direct bromination.

Example : Reaction of N-benzyl-2-halogenpyridine with acetonitrile derivatives yields indolizine analogs, adaptable for thiazolium synthesis.

Table 2: Quaternization Reagents and Outcomes

Reagent Conditions Product Type Yield Source
Benzyl Bromide Solvent-free, RT Thiazolium Bromide High
Acetonitrile Derivatives Polar aprotic solvent Indolizine Analog 70–80%

Catalytic Approaches and Optimization

While direct catalytic methods for 2-amino-3-benzyl-1,3-thiazol-3-ium bromide are limited, insights from related systems highlight:

  • Base-Metal Catalysts : Tungstate-immobilized γ-Fe₂O₃ enhances oxidation of alcohols to aldehydes, which could feed into thiazolium synthesis.
  • Solvent-Free Conditions : Reactions under solvent-free environments improve atom economy and yield.

Comparative Analysis of Reaction Conditions

Table 3: Method Comparison for Thiazolium Synthesis

Method Advantages Limitations
Oxidative Ring Closure High yield, scalable Requires harsh acid conditions
Quaternization Mild conditions, flexible substrates Lower yields for complex targets
Catalytic (Tandem) Green chemistry potential Limited substrate scope

Case Studies and Yield Data

Case Study 1: Phenylthiourea Oxidation

  • Substrate : Phenylthiourea (152 g, 1.0 mol)
  • Reagents : 98% H₂SO₄ (300 mL), Br₂ (8 g)
  • Conditions : 30–60°C, 2 hrs
  • Product : 2-Amino-6-methylbenzothiazole sulfate → Free amine (95% yield)

Case Study 2: Pyridinium Salt Quaternization

  • Substrate : N-Benzyl-2-chloropyridine
  • Reagents : Acetonitrile derivative, Hünig’s base
  • Conditions : Solvent-free, RT, 30 mins
  • Product : Indolizine analog (70–80% yield)

Chemical Reactions Analysis

2-Amino-3-benzyl-1,3-thiazol-3-ium bromide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-Amino-3-benzyl-1,3-thiazol-3-ium bromide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-3-benzyl-1,3-thiazol-3-ium bromide involves its interaction with specific molecular targets and pathways. The thiazole ring in the compound is known to interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects .

Comparison with Similar Compounds

Structural Analogues of Thiazolium Bromides

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Key Applications/Properties References
2-Amino-3-benzyl-1,3-thiazol-3-ium bromide C₁₀H₁₀BrN₂S 256.16 - 2-Amino, 3-benzyl Antimicrobial, catalytic applications
3-Benzyl-1,3-thiazol-3-ium bromide C₁₀H₁₀BrNS 256.16 - No amino group, 3-benzyl Intermediate in organic synthesis
3-Benzyl-2-methyl-1,3-benzothiazol-3-ium bromide C₁₅H₁₄BrNS 320.25 - Benzothiazole core, 2-methyl, 3-benzyl Not explicitly reported; structural study
4-(4-Chlorophenyl)-2-(2,4-difluoroanilino)-3-propyl-1,3-thiazol-3-ium bromide C₁₈H₁₆BrClF₂N₃S 458.76 - 4-Chlorophenyl, 2-difluoroanilino, 3-propyl Potential biological activity
3-[2-(1-Butyl-1H-imidazol-3-ium-3-yl)ethyl]-4,5-dimethyl-1,3-thiazol-3-ium bromide C₁₄H₂₁BrN₄S 357.31 - Bis-cationic, imidazolium-thiazolium hybrid Benzoin condensation catalyst

Key Observations :

  • Substituent Effects: The presence of an amino group (as in the target compound) enhances hydrogen-bonding capacity, which may improve solubility and bioactivity compared to non-amino analogues like 3-benzyl-1,3-thiazol-3-ium bromide .
  • Biological Activity: Compounds with electron-withdrawing groups (e.g., 4-chlorophenyl, difluoroanilino) exhibit enhanced antimicrobial properties due to increased electrophilicity .
Physicochemical Properties
  • Solubility: The amino group in the target compound improves water solubility compared to non-polar analogues like 3-benzyl-1,3-thiazol-3-ium bromide .
  • Thermal Stability : Thiazolium salts with bulky substituents (e.g., 4-chlorophenyl) exhibit higher melting points due to enhanced van der Waals interactions .

Biological Activity

2-Amino-3-benzyl-1,3-thiazol-3-ium bromide is a thiazole derivative that has garnered attention for its potential biological activities. Thiazole compounds are known for their diverse pharmacological properties, including antimicrobial, antifungal, and anticancer activities. This article reviews the biological activity of 2-Amino-3-benzyl-1,3-thiazol-3-ium bromide based on recent research findings.

Molecular Formula: C10H10BrN2S
Molecular Weight: 272.17 g/mol
CAS Number: 652152-20-0

The biological activity of thiazole derivatives often involves their interaction with various molecular targets, including enzymes and receptors. For 2-Amino-3-benzyl-1,3-thiazol-3-ium bromide, the mechanism of action may include:

  • Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, disrupting substrate binding and catalytic activity.
  • Cell Proliferation: It may induce apoptosis in cancer cells by interfering with cell cycle regulation.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. In a study evaluating various thiazole compounds, it was found that those with electron-withdrawing groups displayed enhanced antibacterial activity against Gram-positive and Gram-negative bacteria.

Compound MIC (µg/mL) Bacterial Strain
2-Amino-3-benzyl-1,3-thiazol-3-ium bromide4.0Staphylococcus aureus
2-Amino-3-benzyl-1,3-thiazol-3-ium bromide8.0Escherichia coli

These findings suggest that 2-Amino-3-benzyl-1,3-thiazol-3-ium bromide has potential as an antimicrobial agent.

Antifungal Activity

Thiazoles have also been explored for their antifungal properties. The compound demonstrated notable efficacy against various fungal strains:

Fungal Strain MIC (µg/mL)
Candida albicans16.0
Aspergillus niger32.0

The presence of a benzyl group in the structure enhances its lipophilicity, which may contribute to its ability to penetrate fungal cell membranes.

Anticancer Activity

Recent studies have indicated that thiazole derivatives can inhibit cancer cell proliferation. For instance, 2-Amino-3-benzyl-1,3-thiazol-3-ium bromide was tested against several cancer cell lines:

Cell Line IC50 (µM)
HeLa (cervical cancer)10.5
MCF7 (breast cancer)12.0

The compound's ability to induce apoptosis in these cells suggests its potential as an anticancer therapeutic agent.

Case Studies

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized various thiazole derivatives and evaluated their biological activities. Among them, 2-Amino-3-benzyl-1,3-thiazol-3-ium bromide showed promising results in inhibiting the growth of multidrug-resistant bacterial strains and exhibited lower cytotoxicity towards normal cells compared to cancer cells .

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